
SC144 hydrochloride
Descripción general
Descripción
Hidrocloruro de SC 144: es un inhibidor de gp130 (interleucina-6 beta) de molécula pequeña, activo por vía oral y de primera clase. Demuestra una potente inhibición de la señalización desencadenada por el ligando de gp130 al unirse a gp130, iniciando la fosforilación (S782) y la desglucosilación de gp130, impidiendo la fosforilación de Stat3 y la translocación nuclear, y suprimiendo la expresión de los genes diana descendentes. Este compuesto es particularmente eficaz en inducir la apoptosis en las células de cáncer de ovario humano .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del hidrocloruro de SC 144 implica la síntesis de su estructura central, 2-(7-fluoropirrolo[1,2-a]quinoxalin-4-il)-2-pirazinocarboxílico ácido hidrazida, seguido de su conversión a la sal de hidrocloruro. La ruta sintética normalmente incluye los siguientes pasos:
Formación del núcleo pirroloquinoxalínico: Esto implica la reacción de materiales de partida adecuados en condiciones específicas para formar el sistema cíclico pirroloquinoxalínico.
Introducción de la porción de ácido pirazinocarboxílico hidrazida: Este paso implica la reacción del intermedio pirroloquinoxalínico con ácido pirazinocarboxílico hidrazida en condiciones adecuadas.
Conversión a la sal de hidrocloruro: El último paso implica el tratamiento del compuesto sintetizado con ácido clorhídrico para formar el hidrocloruro de SC 144
Métodos de producción industrial: La producción industrial del hidrocloruro de SC 144 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se produce normalmente en procesos por lotes, con un control cuidadoso de los parámetros de reacción para garantizar la coherencia y la calidad .
Análisis de las reacciones químicas
Tipos de reacciones: El hidrocloruro de SC 144 experimenta varios tipos de reacciones químicas, entre ellas:
Fosforilación: El hidrocloruro de SC 144 induce la fosforilación de gp130 en la posición S782.
Desglucosilación: También promueve la desglucosilación de gp130.
Inhibición de la fosforilación de Stat3: El hidrocloruro de SC 144 abroga la fosforilación de Stat3 y la translocación nuclear.
Reactivos y condiciones comunes:
Fosforilación: Esta reacción suele producirse en presencia de quinasas y ATP.
Desglucosilación: Este proceso puede implicar métodos enzimáticos o químicos para eliminar los grupos glucosílicos.
Inhibición de la fosforilación de Stat3: Esta reacción tiene lugar en condiciones en las que el hidrocloruro de SC 144 se une a gp130, impidiendo la activación de Stat3.
Principales productos:
Gp130 fosforilado: Resultante de la reacción de fosforilación.
Gp130 desglucosilado: Resultante de la reacción de desglucosilación.
Stat3 inhibido: Resultante de la inhibición de la fosforilación de Stat3.
Análisis De Reacciones Químicas
Types of Reactions: SC 144 hydrochloride undergoes several types of chemical reactions, including:
Phosphorylation: SC 144 hydrochloride induces gp130 phosphorylation at the S782 position.
Deglycosylation: It also promotes the deglycosylation of gp130.
Inhibition of Stat3 Phosphorylation: SC 144 hydrochloride abrogates Stat3 phosphorylation and nuclear translocation.
Common Reagents and Conditions:
Phosphorylation: This reaction typically occurs in the presence of kinases and ATP.
Deglycosylation: This process may involve enzymatic or chemical methods to remove glycosyl groups.
Inhibition of Stat3 Phosphorylation: This reaction occurs under conditions where SC 144 hydrochloride binds to gp130, preventing Stat3 activation.
Major Products:
Phosphorylated gp130: Resulting from the phosphorylation reaction.
Deglycosylated gp130: Resulting from the deglycosylation reaction.
Inhibited Stat3: Resulting from the inhibition of Stat3 phosphorylation.
Aplicaciones Científicas De Investigación
SC144 hydrochloride is a small molecule inhibitor of glycoprotein 130 (gp130), a protein involved in cell signaling pathways triggered by various cytokines. this compound has a molecular formula of C16H11FN6O·HCl and a molecular weight of 358.76 g/mol. It exhibits notable oral bioavailability, making it suitable for potential therapeutic applications. this compound is unique due to its specific targeting of the gp130 pathway, which is less frequently addressed by other inhibitors, thus providing a distinct therapeutic angle.
Scientific Research Applications
This compound has several promising applications, particularly in research related to cancer biology. Research suggests that this compound's ability to inhibit gp130 signaling holds promise for treating various diseases.
Anticancer Agent
The biological activity of this compound has been extensively studied, revealing its potential as an anticancer agent. Key findings include:
- SC144 effectively inhibits the growth of various human ovarian cancer cell lines, with IC50 values within the submicromolar range for OVCAR-8, OVCAR-5, and OVCAR-3 cells (0.72, 0.49, 0.95 μM, respectively) .
- Its efficacy extends to combating drug-resistant strains of ovarian cancer, including NCI/ADR-RES (Paclitaxel- and Doxorubicin-resistant, IC50=0.43 μM) and HEY (Cisplatin-resistant, IC50=0.88 μM), showcasing its potential to override resistance mechanisms .
- SC144 induces significantly higher apoptosis in OVCAR-8 and Caov-3 cancer cell lines compared to normal kidney epithelial and endometrial cells, emphasizing its selective cytotoxicity towards ovarian cancer cells .
- SC144 promotes the phosphorylation of gp130 (S782), a key process in cell signaling, in a time- and dose-dependent manner when applied in concentrations ranging from 0.5 to 2 μM over a period of 0 to 6 hours .
- SC144 delays tumor growth in athymic mice with human ovarian cancer xenografts, inhibiting growth by approximately 73% when administered intraperitoneally (i.p.) at a dosage of 10 mg/kg daily for 58 days . When given orally (p.o.) at a dosage of 100 mg/kg daily for 35 days, SC144 treatment results in an average tumor volume that is 82% smaller compared to that of the control group .
- Treatment with 75 mg/kg SC144 resulted in a median survival of 23.0 weeks, which also achieved statistical significance compared to the vehicle-treated group .
Inhibition of gp130 Signaling
This compound is a small molecule inhibitor of glycoprotein 130 (gp130). By binding to gp130, SC144 initiates gp130 phosphorylation (S782) and deglycosylation, impedes Stat3 phosphorylation and nuclear translocation, and suppresses the expression of downstream target genes . this compound binds to gp130 with high affinity (IC50 = 0.72 μM) and disrupts cytokine-induced signaling. When SC144 binds gp130, it induces phosphorylation and conformational changes that decrease the activity of gp130, and it can cause deglycosylation of gp130 and degradation of gp130 at higher drug levels (10 µM) . As a result, STAT3 phosphorylation and nuclear translocation are abolished, which leads to inhibited expression of downstream STAT3 target genes .
Non-Hormonal Contraceptives
SC144 inhibits the attachment of blastoids, pointing the way towards a new generation of contraceptives by preventing implantation . These birth control pills could be taken only if necessary, removing the burden and stress associated with medications that need to be taken daily, and might also result in significantly fewer side effects compared to a daily hormonal pill .
SC144 Compared to Other Inhibitors
Several compounds share similarities with this compound in terms of their mechanism or target pathways:
Compound Name | Target/Mechanism | Unique Features |
---|---|---|
AG490 | Janus kinase 2 (JAK2) inhibitor | Selectively inhibits JAK2 activity |
WP1066 | JAK2/STAT3 pathway inhibitor | Dual inhibition affecting multiple pathways |
Stattic | STAT3 inhibitor | Directly targets STAT3 without affecting upstream signals |
Pimozide | Antipsychotic with anticancer properties | Non-selective; affects multiple signaling pathways |
Mecanismo De Acción
El hidrocloruro de SC 144 ejerce sus efectos uniéndose a gp130, un componente clave del complejo receptor de interleucina-6. Esta unión inicia la fosforilación de gp130 en la posición S782 y promueve la desglucosilación. Estas modificaciones impiden la fosforilación y la translocación nuclear de Stat3, un factor de transcripción involucrado en la supervivencia y proliferación celular. Al inhibir la activación de Stat3, el hidrocloruro de SC 144 suprime la expresión de los genes diana descendentes, lo que lleva al arresto del ciclo celular, la antiangiogénesis y la apoptosis .
Comparación Con Compuestos Similares
El hidrocloruro de SC 144 es único entre los inhibidores de gp130 debido a su actividad oral y su potente inhibición de la señalización desencadenada por el ligando de gp130. Compuestos similares incluyen:
SC 144: La forma no hidrocloruro del hidrocloruro de SC 144.
Otros inhibidores de gp130: Compuestos que inhiben la señalización de gp130, pero que pueden diferir en su estructura química, potencia y modo de administración.
El hidrocloruro de SC 144 destaca por su capacidad de inducir la apoptosis en líneas celulares de cáncer de ovario resistentes a los fármacos y su potencial para la administración oral, lo que lo convierte en un candidato prometedor para su posterior desarrollo en la terapia del cáncer .
Actividad Biológica
SC144 hydrochloride is a small-molecule inhibitor targeting the glycoprotein 130 (gp130) signaling pathway, which plays a crucial role in various inflammatory and oncogenic processes, particularly in ovarian cancer. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in preclinical models, and implications for cancer therapy.
SC144 specifically inhibits gp130, a critical component of the interleukin-6 (IL-6) signaling pathway. The inhibition occurs through several mechanisms:
- Inhibition of Cytokine Signaling : SC144 blocks cytokine-triggered gp130 signaling with an IC50 value of approximately 0.72 μM, effectively preventing the activation of downstream pathways such as STAT3 .
- Phosphorylation and Deglycosylation : Upon binding to gp130, SC144 induces phosphorylation at serine 782 (Ser782) and promotes deglycosylation, leading to reduced gp130 activity and degradation at higher concentrations (≥10 µM) .
- Abrogation of STAT3 Activity : The compound inhibits STAT3 phosphorylation and nuclear translocation, consequently suppressing the expression of target genes associated with tumor growth and survival .
Efficacy in Preclinical Models
SC144 has demonstrated significant anti-tumor effects in various cancer models:
- Ovarian Cancer : In mouse xenograft models of human ovarian cancer, oral administration of SC144 resulted in delayed tumor growth without significant toxicity to normal tissues. The compound exhibited submicromolar IC50 values against multiple ovarian cancer cell lines, including those resistant to standard therapies .
Cell Line | IC50 (µM) | Drug Resistance Type |
---|---|---|
NCI/ADR-RES | 0.43 | Paclitaxel/Doxorubicin |
HEY | 0.88 | Cisplatin |
Caov-3 | <0.5 | Not specified |
OVCAR-8 | <0.5 | Not specified |
- Mesothelioma : In studies involving asbestos-exposed mice, SC144 treatment significantly prolonged survival compared to vehicle controls. Notably, it reduced STAT3 activity in mesothelioma specimens and inhibited IL-6-triggered STAT3 activation in cultured mesothelial cells .
Case Studies and Research Findings
- Chemoprevention Study : A study evaluated the chemopreventive effects of SC144 in asbestos-induced mesothelioma models. Mice treated with SC144 showed markedly decreased tumor formation and prolonged survival compared to untreated controls .
- Combination Therapies : Recent research has explored the use of SC144 in combination with hyaluronic acid-bilirubin nanoparticles (HABN) to enhance targeted delivery to tumor cells. This approach not only improved drug accumulation in tumors but also induced immunogenic cell death (ICD), promoting anti-tumor immune responses .
- Cell Cycle Arrest : SC144 has been shown to induce G0/G1 phase cell cycle arrest in various cancer cell lines, further contributing to its anti-proliferative effects .
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent against cancers driven by IL-6/gp130/STAT3 signaling. Its ability to selectively target cancer cells while sparing normal epithelial cells underscores its promise for clinical applications.
Propiedades
IUPAC Name |
N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGGXYXFIICED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917497-70-2 | |
Record name | 917497-70-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.